2,2-Dimethyl-1-phenyl-1lambda~5~-phosphinane-1,4-dione
Description
2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione is a phosphorus-containing heterocyclic compound characterized by a six-membered phosphinane ring (C₅H₉P) with a pentavalent phosphorus atom (λ⁵). The structure includes a phenyl group at position 1, two ketone groups at positions 1 and 4 (forming the dione), and two methyl substituents at position 2. This substitution pattern introduces steric hindrance and electronic effects, distinguishing it from simpler phosphorus derivatives.
Properties
CAS No. |
54877-13-3 |
|---|---|
Molecular Formula |
C13H17O2P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17O2P/c1-13(2)10-11(14)8-9-16(13,15)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
VAOTXMGRLSIXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCP1(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of phenylphosphine with 1,4-hexadien-3-one under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the phosphinanone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
General Reactivity of 1,3-Dione Systems
The α-proton acidity and resonance-stabilized enolate formation dominate the reactivity of cyclic diones. For example:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has a pKa of ~4.97, enabling facile alkylation/acylation at the central methylene position .
-
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (CAS 15231-78-4) undergoes similar reactivity, with the phenyl group influencing regioselectivity .
Key Reaction Pathways for Dione Derivatives:
Esterification and Decarboxylation
Heating alkylated/acylated diones with alcohols induces ester exchange and decarboxylation, analogous to the malonic ester synthesis:
textR = alkyl/aryl; R'OH = alcohol 5-R-dione + R'OH → R'(CO)RCOOR' + CO₂ + acetone
Example: Reaction of 5-phenyl-dione with t-butanol yields t-butyl ketoesters .
Ketene Cycloadditions
Flash vacuum pyrolysis of Meldrum’s acid derivatives generates ketenes, which undergo [2+2] or [4+2] cycloadditions:
textDione → Ketene + CO₂/acetone Ketene + Dienophile → Cycloadduct (e.g., β-lactams, cyclobutanones)
Reported applications include synthesizing pyrroles and heterocycles .
Photochemical Reactions
Photolysis of 2,4-dimethyl-1-phenylpentane-1,3-dione in oxygen produces furan-3(2H)-one and peroxide derivatives via biradical intermediates . This suggests that analogous phosphinane-dione systems might exhibit photooxygenation or cyclization behavior.
Data Gaps and Limitations
No experimental data exists in the provided sources for phosphinane-containing diones. Theoretical predictions based on analogous systems suggest:
-
Potential for radical-mediated reactions under photolysis.
-
Phosphorus-centered reactivity (e.g., P=O or P–C bond cleavage) under thermal stress.
Recommended Experimental Protocols
For hypothetical studies on 2,2-Dimethyl-1-phenyl-1lambda^5-phosphinane-1,4-dione:
Scientific Research Applications
2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Pathways : Analogous to naphthalene-dione derivatives (), the target compound may be synthesized via nucleophilic addition to a phosphinane precursor, followed by oxidation to the dione .
- Material Science : The rigid phosphinane core and aromatic substituents may stabilize metal complexes, useful in catalysis or as flame retardants .
Biological Activity
2,2-Dimethyl-1-phenyl-1λ^5-phosphinane-1,4-dione is a phosphine oxide derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H15O2P
- Molecular Weight : 234.24 g/mol
- CAS Number : 13734881
The compound features a phosphinane ring structure which contributes to its reactivity and interaction with biological targets.
Research indicates that 2,2-Dimethyl-1-phenyl-1λ^5-phosphinane-1,4-dione exhibits several mechanisms of action:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, its ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
- Cytotoxic Effects : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Neuroprotective Effects
A study conducted on models of neurodegeneration demonstrated that treatment with 2,2-Dimethyl-1-phenyl-1λ^5-phosphinane-1,4-dione led to a significant reduction in markers of oxidative stress and inflammation in neuronal tissues. The findings suggest its potential for developing therapies for conditions like Alzheimer’s disease.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) showed that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 30 µM for HeLa cells, indicating promising anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common synthetic approach involves reacting phosphorus halides with precursor diketones under reflux conditions. For example, phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) can be added to a toluene solution of the precursor in the presence of triethylamine as a base. The reaction typically proceeds at 10°C with stirring, followed by reflux for 8–12 hours. Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst stoichiometry to improve yield. Post-reaction purification via crystallization (e.g., using diluted ethanol) is critical to isolate the product .
Q. How should researchers handle and store 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione to ensure stability and safety?
- Methodological Answer : The compound should be stored in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers). Handling requires PPE (nitrile gloves, lab coat, chemical goggles) and a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste contractors to comply with environmental regulations .
Q. What spectroscopic and crystallographic techniques are critical for characterizing the structure of 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming molecular connectivity and substituent arrangement. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data. For high-resolution structures, synchrotron radiation sources are recommended. Cross-validation with IR and mass spectrometry ensures consistency in functional group identification .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione be resolved?
- Methodological Answer : Contradictions in unit cell parameters or thermal displacement factors often arise from twinning or poor crystal quality. Use SHELXD for phase refinement and SHELXE for density modification to improve model accuracy. Pair with high-resolution datasets (≤1.0 Å) and validate against computational models (e.g., DFT-optimized geometries). If twinning is suspected, employ the TWIN/BASF command in SHELXL to refine twin laws .
Q. What strategies improve the yield of 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione in multi-step syntheses?
- Methodological Answer : Yield optimization requires systematic analysis of reaction intermediates. For example, monitoring by TLC or HPLC can identify side products (e.g., hydrolyzed phosphonate derivatives). Adjusting the molar ratio of triethylamine to precursor (e.g., 2:1) and using anhydrous solvents (e.g., dry toluene) minimizes side reactions. Post-reaction quenching with ice-water and rapid filtration reduces degradation .
Q. How does the electronic structure of 2,2-Dimethyl-1-phenyl-1λ⁵-phosphinane-1,4-dione influence its reactivity in organocatalytic applications?
- Methodological Answer : The λ⁵-phosphorus center’s hypervalent geometry enhances electrophilicity, making it reactive in nucleophilic substitutions. Computational studies (e.g., DFT at the B3LYP/6-31G* level) can map frontier molecular orbitals to predict reactivity. Experimental validation via kinetics (e.g., monitoring reaction rates with varying electron-donating/withdrawing substituents) provides mechanistic insights. Synergistic use of cyclic voltammetry and UV-Vis spectroscopy quantifies redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
